molecular formula C17H15ClF3N3O4S B2797783 (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide CAS No. 339105-35-0

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide

Cat. No.: B2797783
CAS No.: 339105-35-0
M. Wt: 449.83
InChI Key: XWVZFIXJIBJWCF-ZZXKWVIFSA-N
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Description

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyridine ring with chloro and trifluoromethyl substituents, and an ethenesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Synthesis of the Pyridine Derivative: The pyridine ring with chloro and trifluoromethyl substituents can be prepared through a series of halogenation and trifluoromethylation reactions.

    Coupling Reaction: The benzodioxole and pyridine derivatives are then coupled using a suitable linker, such as an ethylamine derivative, under basic conditions.

    Introduction of the Ethenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and surface science.

Mechanism of Action

The mechanism of action of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.

    Ion Channels: The compound may modulate ion channels, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of an ethenesulfonamide group.

    (E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonate: Similar structure but with an ethenesulfonate group instead of an ethenesulfonamide group.

Uniqueness

The uniqueness of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O4S/c18-13-8-12(17(19,20)21)9-23-16(13)22-4-5-24-29(25,26)6-3-11-1-2-14-15(7-11)28-10-27-14/h1-3,6-9,24H,4-5,10H2,(H,22,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVZFIXJIBJWCF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CS(=O)(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/S(=O)(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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